sEH Binding Affinity Relative to the Clinical Candidate TPPU
The target compound exhibits a Ki of 1.40 nM against recombinant human sEH in a FRET-based displacement assay [1]. In comparison, the widely used sEH inhibitor clinical candidate TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea) demonstrates an IC50 of 3.7 nM for human sEH in a separate, though kinetically distinct, assay format . While Ki and IC50 are not directly numerically equivalent, the ~2.6-fold lower numeric value of the target compound's Ki suggests that it achieves at least comparable, and possibly superior, target engagement relative to TPPU when assessed under similar experimental conditions.
| Evidence Dimension | sEH inhibitory activity (Ki vs. IC50) |
|---|---|
| Target Compound Data | Ki = 1.40 nM (recombinant human sEH, FRET-based displacement assay) |
| Comparator Or Baseline | TPPU: IC50 = 3.7 nM (human sEH, separate assay) |
| Quantified Difference | ~2.6-fold lower numeric value for the target compound (Ki) relative to TPPU IC50 |
| Conditions | Recombinant human sEH; FRET-based displacement assay for the target compound [1]; separate sEH activity assay for TPPU |
Why This Matters
Users seeking a chemical probe with at least equivalent, if not greater, on-target potency relative to the clinical-stage TPPU can select this compound as a structurally distinct alternative, avoiding the potential confounding effects of TPPU's additional p38β kinase activity.
- [1] BindingDB Entry BDBM408978. 1-(Adamantan-1-yl)-3-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}urea. Ki = 1.40 nM (recombinant human sEH, FRET displacement). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=408978 View Source
